molecular formula C10H9F3N2O B8634512 3-(4-(Trifluoromethoxy)phenylamino)propanenitrile

3-(4-(Trifluoromethoxy)phenylamino)propanenitrile

Cat. No. B8634512
M. Wt: 230.19 g/mol
InChI Key: JIGWBKJSVZNOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980356

Procedure details

3-(4-Trifluoromethoxyanilino)propionamide may be prepared in the following manner: 3-(4-trifluoromethoxyanilino)propionitrile (5.4 g), obtained in Example 1, and concentrated sulphuric acid (20 cc) are heated to 90° C. for 2 hours. After cooling to a temperature of 20° C., this solution is added to ice (250 g) and the pH is brought to 9-10 with concentrated sodium hydroxide (10N). 3-(4-Trifluoromethoxyanilino)propionamide (4.2 g), m.p. 76° C., is thereby isolated directly.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
3-(4-Trifluoromethoxyanilino)propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:15]=[CH:14][C:7]([NH:8][CH2:9][CH2:10][C:11]([NH2:13])=O)=[CH:6][CH:5]=1>S(=O)(=O)(O)O>[F:1][C:2]([F:16])([F:17])[O:3][C:4]1[CH:15]=[CH:14][C:7]([NH:8][CH2:9][CH2:10][C:11]#[N:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
3-(4-Trifluoromethoxyanilino)propionamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(NCCC(=O)N)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(NCCC#N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.